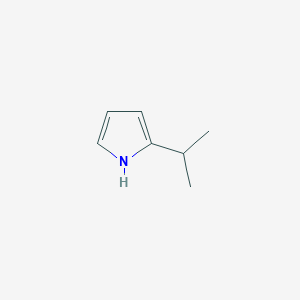

2-(Propan-2-yl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-6(2)7-4-3-5-8-7/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUISDWOKJLVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Propan 2 Yl 1h Pyrrole and Its Substituted Derivatives

Regioselective Functionalization Pathways for the 2-(Propan-2-yl)-1H-pyrrole Core

Regioselective functionalization is a cornerstone of modern organic synthesis, allowing for the precise introduction of substituents onto a molecular scaffold. For the synthesis of 2-(Propan-2-yl)-1H-pyrrole, this involves methods that preferentially target the C2-position of the pyrrole (B145914) ring for the incorporation of an isopropyl group.

Direct Alkylation Approaches for Isopropyl Group Incorporation

Direct alkylation, particularly through Friedel-Crafts type reactions, represents a classical yet effective method for installing alkyl groups onto aromatic rings. However, the direct alkylation of the pyrrole ring is often complicated by issues of polyalkylation and poor regioselectivity due to the high reactivity of the pyrrole nucleus. In the gas phase, the reaction of pyrrole with the isopropyl cation, generated from the γ-radiolysis of propane, has been studied. This method, however, shows a preference for substitution at the β-position (C3) over the α-position (C2), with a product ratio of approximately 70:20 for β:α substitution. pharmaguideline.com

More controlled isopropylation can be achieved using Friedel-Crafts alkylation on pyrrole derivatives bearing an electron-withdrawing group at the 2-position, such as a carboxylate, acetyl, or carboxaldehyde. These directing groups can influence the position of subsequent alkylation. For instance, the Friedel-Crafts isopropylation of methyl 2-pyrrolecarboxylate using aluminum chloride as a catalyst in carbon disulfide has been investigated. This reaction yields a mixture of 4-isopropyl, 5-isopropyl, and 4,5-diisopropyl-2-esters. researchgate.netjiaolei.group Notably, the initially formed 4-isopropyl-2-ester can rearrange to the 5-isopropyl-2-ester under the reaction conditions. researchgate.netjiaolei.groupresearchgate.net Similarly, 2-acetylpyrrole (B92022) undergoes Friedel-Crafts isopropylation, predominantly at the 4-position, with less formation of other isomers compared to the carboxylate derivative. researchgate.net In contrast, 2-pyrrolecarboxaldehyde reacts rapidly to give exclusively the 4-isopropyl-2-carboxaldehyde, which does not undergo rearrangement. researchgate.net The relative strength of the complexation between the Lewis acid catalyst and the carbonyl oxygen of the substituent (aldehyde > ketone > ester) is believed to influence the observed product distributions. researchgate.net

| Substrate | Major Isopropylated Product(s) | Catalyst/Solvent | Key Observations |

|---|---|---|---|

| Methyl 2-pyrrolecarboxylate | 4-isopropyl, 5-isopropyl, 4,5-diisopropyl | AlCl₃ / CS₂ | Rearrangement of 4-isopropyl to 5-isopropyl isomer occurs. researchgate.netjiaolei.group |

| 2-Acetylpyrrole | 4-isopropyl (predominantly) | AlCl₃ / CS₂ | Alkylation is more complete compared to the ester. researchgate.net |

| 2-Pyrrolecarboxaldehyde | 4-isopropyl (exclusively) | AlCl₃ / CS₂ | Reaction is rapid and no rearrangement is observed. researchgate.net |

Catalytic C-H Functionalization Strategies on 2-(Propan-2-yl)-1H-pyrrole Analogues

Direct catalytic C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules. These methods avoid the need for pre-functionalized starting materials, proceeding via the direct activation of a carbon-hydrogen bond. For the synthesis of 2-alkylpyrroles, palladium-catalyzed methodologies have been developed. For instance, electron-deficient pyrrole derivatives can undergo direct C-H alkylation at the C5 position. jiaolei.group This transformation is a palladium(II)-catalyzed, norbornene-mediated C-H activation reaction, where the alkylation of the pyrrole core proceeds via reductive elimination. jiaolei.group While this demonstrates the feasibility of direct C-H alkylation on the pyrrole ring, specific examples detailing the introduction of an isopropyl group at the 2-position of an unsubstituted pyrrole via this method are not prevalent in the reviewed literature. The development of catalysts that can selectively target the C2-H bond of the pyrrole nucleus for isopropylation remains an area of active research.

Multi-Component Reaction (MCR) Frameworks for Pyrrole Synthesis Incorporating Isopropyl Moieties

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Elucidation of Mechanistic Pathways in One-Pot Syntheses of Isopropylpyrroles

Several classical MCRs can be envisioned for the synthesis of pyrroles, including the Hantzsch pyrrole synthesis. pharmaguideline.comwikipedia.org The general mechanism of the Hantzsch synthesis involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine to form an enamine intermediate. This enamine then attacks an α-haloketone. Subsequent intramolecular cyclization and dehydration yield the substituted pyrrole. wikipedia.orgquimicaorganica.org To synthesize a 2-isopropylpyrrole derivative via this route, one would require starting materials that introduce the isopropyl group at the desired position. For example, an α-haloketone bearing an isopropyl group could potentially be used.

The Paal-Knorr synthesis, another cornerstone of pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgalfa-chemistry.comsynarchive.comorganic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by a second amine attack to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to the pyrrole. wikipedia.org To construct a 2-(Propan-2-yl)-1H-pyrrole using this method, a 1,4-dicarbonyl compound with an isopropyl group at the appropriate position would be necessary as a precursor.

Sustainable and Catalyst-Free Methodologies for 2-(Propan-2-yl)-1H-pyrrole Synthesis

The principles of green chemistry encourage the development of synthetic methods that are environmentally benign. This includes the use of sustainable catalysts, or ideally, catalyst-free and solvent-free reaction conditions. An operationally simple and catalyst-free protocol for the direct regiospecific synthesis of β-(C3)-substituted pyrroles has been developed. researchgate.net This method involves trapping an in situ generated enamine from succinaldehyde (B1195056) and a primary amine with an activated carbonyl compound before the Paal-Knorr cyclization. researchgate.net While this highlights a move towards more sustainable pyrrole synthesis, specific applications of this or similar catalyst-free methods for the targeted synthesis of 2-(Propan-2-yl)-1H-pyrrole are not extensively documented. The development of sustainable one-pot syntheses for 2-alkylpyrroles, including those with isopropyl substituents, remains a desirable goal. Research into iridium-catalyzed deoxygenation and linkage of secondary alcohols and amino alcohols offers a sustainable route to pyrroles, eliminating hydrogen gas as the only byproduct. nih.gov The adaptation of such methods for the specific synthesis of 2-isopropylpyrrole could provide a greener alternative to traditional approaches.

Adaptation of Classical Pyrrole Syntheses for 2-(Propan-2-yl)-1H-pyrrole Construction

Classical named reactions for pyrrole synthesis, such as the Paal-Knorr and Hantzsch syntheses, remain highly relevant and can be adapted to produce specific target molecules like 2-(Propan-2-yl)-1H-pyrrole.

The Paal-Knorr synthesis is a versatile method for preparing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comsynarchive.comorganic-chemistry.org To synthesize 2-(Propan-2-yl)-1H-pyrrole, a suitable 1,4-dicarbonyl precursor is required. For example, 3-isopropyl-1,4-butanedial or a related diketone could be reacted with ammonia or an ammonia source. The challenge often lies in the synthesis of the appropriately substituted 1,4-dicarbonyl starting material.

The Hantzsch pyrrole synthesis provides another route to substituted pyrroles through the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. pharmaguideline.comwikipedia.orgquimicaorganica.org For the synthesis of a 2-isopropylpyrrole derivative, one could employ an α-haloketone containing an isopropyl group, such as 1-bromo-3-methyl-2-butanone. The reaction of this α-haloketone with a β-ketoester and ammonia would be expected to yield a pyrrole with an isopropyl group at the 2-position and other substituents derived from the β-ketoester. The general utility of the Hantzsch synthesis allows for the preparation of various 2-alkyl and 2,4-dialkyl pyrrole derivatives. scribd.com

| Classical Synthesis | General Reactants | Potential Starting Material for 2-Isopropylpyrrole | General Mechanism |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound + Ammonia/Primary Amine | 3-Isopropyl-1,4-butanedial or equivalent | Condensation followed by cyclization and dehydration. wikipedia.orgalfa-chemistry.com |

| Hantzsch | β-Ketoester + α-Haloketone + Ammonia/Primary Amine | 1-Bromo-3-methyl-2-butanone | Enamine formation, nucleophilic attack, cyclization, and dehydration. wikipedia.orgquimicaorganica.org |

Paal-Knorr Cyclization Variants Leading to 2-(Propan-2-yl)-1H-pyrrole Structures

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and versatile methods for the preparation of substituted pyrroles. wikipedia.orgsynarchive.com The core of this reaction is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to form the pyrrole ring. organic-chemistry.orgresearchgate.net

To synthesize the specific target compound, 2-(Propan-2-yl)-1H-pyrrole, the required precursor is an appropriately substituted 1,4-diketone, namely 5-methylhexane-2,5-dione . The reaction proceeds via the cyclization of this diketone with an amine source. The mechanism, elucidated in detail by V. Amarnath and colleagues, involves an initial nucleophilic attack by the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. organic-chemistry.orgresearchgate.net A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. researchgate.net

The choice of amine and catalyst significantly influences the reaction conditions and the final product. Using ammonia (often from ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) yields the N-unsubstituted 2-(propan-2-yl)-1H-pyrrole. researchgate.netalfa-chemistry.com Alternatively, employing a primary amine (R-NH₂) leads to the corresponding N-substituted derivative, 1-alkyl-2-(propan-2-yl)-1H-pyrrole. While the classic synthesis often required harsh conditions like prolonged heating in acid, numerous modern variants have been developed using milder catalysts, improving the reaction's scope and functional group tolerance. alfa-chemistry.com Protic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids can be used to accelerate the cyclization. organic-chemistry.orgalfa-chemistry.com

Below is a table summarizing representative Paal-Knorr reaction variants for the synthesis of 2-(propan-2-yl)-1H-pyrrole derivatives.

| Precursor (1,4-Diketone) | Amine Source | Catalyst/Conditions | Product |

| 5-Methylhexane-2,5-dione | Ammonium Acetate | Acetic Acid, reflux | 2-(Propan-2-yl)-1H-pyrrole |

| 5-Methylhexane-2,5-dione | Methylamine | p-Toluenesulfonic acid, Toluene, reflux | 1-Methyl-2-(propan-2-yl)-1H-pyrrole |

| 5-Methylhexane-2,5-dione | Aniline | Acetic Acid, reflux | 1-Phenyl-2-(propan-2-yl)-1H-pyrrole |

| 5-Methylhexane-2,5-dione | Magnesium Nitride (as ammonia source) | Ether | 2-(Propan-2-yl)-1H-pyrrole |

Zav'yalov Pyrrole Synthesis and Related Acylative-Cyclization-Decarboxylation Pathways

The Zav'yalov pyrrole synthesis provides an alternative route to functionalized pyrroles through an acylative-cyclization-decarboxylation sequence. semanticscholar.org This methodology is particularly valuable for constructing pyrroles with specific substitution patterns that may be less accessible through other means. The reaction typically involves the condensation of an α-amino acid with a β-dicarbonyl compound or a related 1,3-difunctional precursor, followed by cyclization induced by an acylating agent, commonly acetic anhydride. semanticscholar.orguctm.edu

While the α-substituent of the amino acid typically becomes the 5-substituent of the pyrrole, the Zav'yalov synthesis can be adapted to produce 2-isopropylpyrrole derivatives by carefully selecting the starting materials. To achieve this, the isopropyl moiety must be introduced via the 1,3-dicarbonyl component. A plausible pathway involves the reaction of an amino acid like glycine with an isopropyl-containing β-ketoaldehyde, such as 3-formyl-4-methyl-2-pentanone .

The proposed mechanism involves several key steps:

Enamino Acid Formation : Glycine reacts with the β-ketoaldehyde to form an enamino acid intermediate.

Acylative Cyclization : In the presence of acetic anhydride, the enamino acid undergoes cyclization. Evidence suggests this may proceed through the formation of a 1,3-oxazolium-5-olate (münchnone) intermediate, although alternative pathways have been discussed. semanticscholar.org

Decarboxylation and Aromatization : The resulting cyclized intermediate readily undergoes decarboxylation and subsequent elimination to afford the final aromatic pyrrole ring, yielding a 2-isopropyl-4-acetyl-1H-pyrrole derivative.

This pathway highlights the flexibility of the Zav'yalov synthesis, where the substitution pattern of the final pyrrole product is dictated by the structure of both the amino acid and the 1,3-dicarbonyl reactant. semanticscholar.org

| Amino Acid Component | 1,3-Dicarbonyl Component | Acylating Agent | Potential Product |

| Glycine | 3-Formyl-4-methyl-2-pentanone | Acetic Anhydride | Ethyl 4-acetyl-5-isopropyl-1H-pyrrole-2-carboxylate (after workup with ethanol) |

| Aminomalonic acid | Isobutyraldehyde | Acetic Anhydride | Substituted 3-hydroxy-2-isopropylpyrrole derivative |

Application of Aza-Wittig Reactions in the Synthesis of N-Substituted Isopropylpyrroles

The intramolecular aza-Wittig reaction is a powerful and reliable method for constructing nitrogen-containing heterocycles. researchgate.netehu.es This reaction is typically performed as a tandem sequence, beginning with the Staudinger reaction, where an organic azide (B81097) reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to generate an iminophosphorane intermediate. lookchemmall.commdpi.com This intermediate can then react with a carbonyl group located within the same molecule to form a C=N bond, leading to cyclization. scispace.com

To synthesize N-substituted 2-(propan-2-yl)-1H-pyrroles, a linear precursor containing both an azide and a carbonyl group at appropriate positions is required. Specifically, a γ-azido ketone or aldehyde bearing an isopropyl group adjacent to the carbonyl function serves as an ideal substrate. For example, a molecule like 5-azido-2-methylhexan-3-one could be used.

The synthetic sequence is as follows:

Staudinger Reaction : The γ-azido ketone is treated with triphenylphosphine (B44618) (PPh₃). The phosphine attacks the terminal nitrogen of the azide group, leading to the elimination of dinitrogen gas (N₂) and the formation of an iminophosphorane.

Intramolecular Aza-Wittig Cyclization : The nucleophilic nitrogen of the iminophosphorane attacks the internal ketone carbonyl, forming a five-membered oxazaphosphetane intermediate.

Elimination and Aromatization : This intermediate collapses, eliminating triphenylphosphine oxide (Ph₃PO) to form a 2,5-dihydropyrrole. Tautomerization of this cyclic imine then yields the stable, aromatic N-substituted 2-isopropylpyrrole.

This methodology is highly efficient, often proceeds under mild, neutral conditions, and results in high yields, making it a valuable tool for complex heterocyclic synthesis. researchgate.net

| Azido-Carbonyl Precursor | Phosphine Reagent | Resulting Intermediate | Final Product |

| 5-Azido-2-methylhexan-3-one | Triphenylphosphine | Iminophosphorane of 5-amino-2-methylhexan-3-one | 2-Isopropyl-4-methyl-1H-pyrrole |

| 6-Azido-2-methylheptan-4-one | Tributylphosphine | Iminophosphorane of 6-amino-2-methylheptan-4-one | 2-Isopropyl-5-methyl-1H-pyrrole |

| 1-(5-Azido-2-methylhexyl)-benzene | Triphenylphosphine | Iminophosphorane of 5-amino-2-methyl-1-phenylhexan-1-one | 2-Isopropyl-5-phenyl-1H-pyrrole |

Stereoselective Synthesis and Chiral Induction in the Formation of Isopropylpyrrole Derivatives

The synthesis of chiral pyrrole derivatives is a significant challenge in organic chemistry, particularly the direct creation of a stereocenter at a substituted position on the aromatic ring. While direct asymmetric synthesis of 2-(propan-2-yl)-1H-pyrrole is not well-documented, several advanced strategies can be proposed based on modern asymmetric catalysis for related heterocyclic systems. These approaches typically involve either the synthesis of a chiral precursor that is later converted to the pyrrole or the use of a chiral catalyst to control the stereochemistry during the ring-forming step.

One of the most viable strategies involves the asymmetric synthesis of a chiral 2-isopropylpyrrolidine (B1350872) followed by aromatization . Numerous methods exist for the enantioselective synthesis of 2,5-disubstituted pyrrolidines, often employing chiral auxiliaries or organocatalysis. nih.govwhiterose.ac.uk For instance, an asymmetric aza-Michael reaction catalyzed by a chiral phosphoric acid could be used to form a chiral 2-isopropylpyrrolidine intermediate. whiterose.ac.uk Subsequent dehydrogenation using a reagent such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) would yield the enantioenriched, non-racemic pyrrole derivative, assuming the chiral center is maintained.

Another potential route is a chiral auxiliary-directed synthesis . In this approach, a chiral auxiliary, such as one derived from (R,R)-tartaric acid, is attached to one of the reactants. nih.gov This auxiliary guides the stereochemical outcome of the cyclization reaction, after which it can be cleaved to afford the chiral product. This method has been successfully applied to the synthesis of complex chiral metal complexes and could be adapted for pyrrole synthesis.

Finally, the development of atroposelective synthesis of N-arylpyrroles using chiral phosphoric acid catalysis opens another avenue. researchgate.net While this induces axial chirality rather than a point stereocenter, it demonstrates that chiral Brønsted acids can effectively control the stereochemistry in pyrrole-forming reactions. A similar catalytic system could potentially be designed for a reaction that establishes a chiral quaternary center adjacent to the pyrrole ring or a stereocenter within a substituent.

| Strategy | Description | Key Reagents/Catalysts | Type of Chirality Induced |

| Asymmetric Pyrrolidine Synthesis & Aromatization | Enantioselective synthesis of a 2-isopropylpyrrolidine intermediate, followed by oxidation to the corresponding pyrrole. | Chiral Phosphoric Acid, Chiral Diamine Ligands; then MnO₂ or Pd/C. | Point stereocenter in a substituent. |

| Chiral Auxiliary-Directed Synthesis | A chiral auxiliary is temporarily incorporated to direct a diastereoselective ring-forming reaction. | (R,R)-Tartaric acid derivatives, chiral oxazolidinones. | Point stereocenter. |

| Asymmetric Catalysis | Direct use of a chiral catalyst in a pyrrole-forming reaction, such as a [3+2] cycloaddition or Paal-Knorr variant. | Chiral Lewis acids, Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids). | Point stereocenter or axial chirality. |

Mechanistic Insights and Reactivity Profiling of 2 Propan 2 Yl 1h Pyrrole Systems

Electrophilic and Nucleophilic Reactivity Patterns of the 2-(Propan-2-yl)-1H-pyrrole Ring

Electrophilic Reactivity:

The pyrrole (B145914) ring is inherently electron-rich and thus highly reactive towards electrophilic aromatic substitution, significantly more so than benzene. This enhanced reactivity stems from the participation of the nitrogen atom's lone pair of electrons in the aromatic π-system, which increases the electron density at the ring carbons. For an unsubstituted pyrrole, electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). onlineorganicchemistrytutor.com This regioselectivity is governed by the superior stability of the cationic intermediate, known as the σ-complex or arenium ion, formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three atoms through three resonance structures, whereas attack at the C3 position results in a less stable intermediate with only two possible resonance structures. stackexchange.comstudy.com

In 2-(Propan-2-yl)-1H-pyrrole, the isopropyl group exerts two primary effects:

Electronic Effect: As an alkyl group, the isopropyl substituent is electron-donating via an inductive effect. This further enriches the pyrrole ring with electron density, thereby increasing its nucleophilicity and enhancing its reactivity towards electrophiles compared to the parent pyrrole.

Steric Effect: The bulky nature of the isopropyl group sterically hinders the approach of electrophiles to the C2 position. Consequently, electrophilic attack is directed to the other available positions on the ring. The C5 position is the most likely site for substitution, as it is electronically similar to the C2 position but sterically unencumbered. Attack at the C3 and C4 positions is also possible, though generally less favored electronically. Quantum chemical calculations on N-substituted pyrroles have shown that steric factors, charges on the ring atoms, and the nature of the electrophile are key determinants of the reaction's orientation. researchgate.net

Nucleophilic Reactivity:

Direct nucleophilic aromatic substitution (SNAr) on an unactivated pyrrole ring is generally unfavorable due to the ring's high electron density. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density and stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com For 2-(Propan-2-yl)-1H-pyrrole, which contains an electron-donating group, a classical SNAr mechanism is highly unlikely.

However, nucleophilic substitution on alkylpyrroles can proceed through alternative, non-traditional pathways. Research has shown that in the presence of molecular oxygen, alkylpyrroles can undergo nucleophilic substitution. nih.gov This process is not a direct SNAr reaction but involves the formation of a complex with triplet oxygen, followed by an electron transfer to generate a radical intermediate. This reactive intermediate can then react with available nucleophiles. nih.gov For a 2,5-dialkylpyrrole reacting with 2-mercaptoethanol (B42355) under these conditions, substitution was observed to occur at the 3-position. nih.gov This suggests that for 2-isopropylpyrrole, nucleophilic substitution under oxidative conditions would likely occur at the C3 or C4 positions.

| Position of Attack | Controlling Factors | Predicted Outcome | Rationale |

|---|---|---|---|

| C2 | Electronic (Favorable), Steric (Unfavorable) | Minor/No Product | Significant steric hindrance from the isopropyl group impedes the approach of the electrophile. |

| C3/C4 | Electronic (Less Favorable) | Possible Minor Product | Electronically less activated than C5, but may react if the C5 position is blocked or under specific reaction conditions. |

| C5 | Electronic (Favorable), Steric (Favorable) | Major Product | This position is electronically activated by the nitrogen atom and the isopropyl group (via induction) and is sterically accessible. quora.com |

Cycloaddition Reactions and Pericyclic Processes Involving 2-(Propan-2-yl)-1H-pyrrole

The aromaticity of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions, as these processes involve the disruption of the stable aromatic π-system. ucla.edu Consequently, pyrroles are considered poor dienes in the context of the Diels-Alder reaction. researchgate.net However, under specific conditions or with appropriate modifications, pyrrole systems can engage in pericyclic processes.

The reactivity of pyrroles in [4+2] cycloadditions can be enhanced by attaching electron-withdrawing groups to the nitrogen atom. This modification reduces the aromatic character of the ring, making it more diene-like. The reaction is a concerted process involving the 4 π-electrons of the diene and 2 π-electrons of the dienophile, proceeding through a single, cyclic transition state to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com

For 2-(Propan-2-yl)-1H-pyrrole, several factors would influence its behavior in cycloaddition reactions:

Diene Reactivity: Without an activating group on the nitrogen, the inherent aromaticity and the presence of the electron-donating isopropyl group would likely suppress its reactivity as a diene in a standard Diels-Alder reaction.

Regioselectivity: Should a reaction occur, for instance in an intramolecular context or with a highly reactive dienophile, the isopropyl group at C2 would exert significant steric control. ucla.edu It would direct the dienophile to the opposite face of the ring and influence the regiochemistry of the addition, favoring the formation of specific isomers.

Vinylpyrrole Reactions: If the 2-isopropylpyrrole system were further functionalized to contain a vinyl group, it could act as a diene. Studies on 2-vinylpyrroles have shown they undergo Diels-Alder cycloadditions with dienophiles like maleimides to form fused polycyclic systems. nih.gov

Hetero-Diels-Alder Reactions: Pyrroles can also participate in hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom. wikipedia.org The regioselectivity and stereoselectivity of these reactions are often rationalized through computational analysis of the transition states. nih.gov

Beyond [4+2] cycloadditions, pyrroles can also undergo [2+1] cycloadditions, for example with carbenes. The reaction with dichlorocarbene, followed by a Ciamician-Dennstedt rearrangement, is a classic example that leads to ring expansion and the formation of a 3-chloropyridine (B48278) derivative. The isopropyl group would be expected to influence the initial site of carbene addition.

Radical Chemistry and Oxidative Transformations of Isopropylpyrrole Architectures

The chemistry of pyrrole systems is not limited to ionic pathways; radical reactions and oxidative processes represent an important facet of their reactivity. The presence of the isopropyl group on the pyrrole ring introduces new possibilities for radical-mediated transformations.

Radical Reactions:

Free radical reactions typically involve three stages: initiation, propagation, and termination. The initiation can be achieved using heat or light to homolytically cleave a weak bond in a radical initiator. In the context of 2-isopropylpyrrole, radical processes could be initiated at several sites:

N-H Bond: Homolytic cleavage of the N-H bond would generate a pyrrolyl radical.

C-H Bond (Isopropyl Group): The tertiary C-H bond on the isopropyl group is susceptible to hydrogen atom abstraction. This would form a stable, resonance-delocalized radical, analogous to a benzylic radical.

Ring C-H Bonds: Direct hydrogen abstraction from the pyrrole ring is also possible.

Oxidative Transformations:

Alkylpyrroles are susceptible to oxidation by various reagents, including molecular oxygen. The oxidation of 2-propanol itself can be induced by radiation, proceeding through a free radical chain mechanism involving α- and β-radicals. researchgate.net A similar susceptibility to radical-initiated oxidation is expected for the isopropyl substituent.

A key study on the oxidation of alkylpyrroles by molecular oxygen proposed a mechanism that does not involve direct hydrogen abstraction in the rate-limiting step. Instead, it suggests the formation of a complex between the pyrrole and triplet oxygen, followed by a rate-limiting electron transfer. This generates a pyrrolylmethyl-type radical intermediate, which can then react with nucleophiles or other radical species. nih.gov This pathway highlights that oxidation can lead to substitution products rather than simple degradation. nih.gov Furthermore, ionizing radiation can generate solvent-derived peroxyl radicals (RsolOO•) that facilitate selective aerobic oxidation of various substrates at room temperature. nih.gov

Steric and Electronic Influence of the Isopropyl Group on Pyrrole Ring Reactivity and Aromaticity

The isopropyl substituent at the C2 position is a critical modulator of the pyrrole ring's fundamental properties, influencing both its kinetic reactivity and thermodynamic stability through a combination of steric and electronic effects.

Electronic Influence:

The isopropyl group is a classic electron-donating group (EDG) that operates through σ-bond induction. This donation of electron density towards the pyrrole ring has several consequences:

Increased Reactivity: It enhances the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles compared to unsubstituted pyrrole.

Stabilization of Cations: It helps to stabilize the positive charge in the σ-complex intermediate formed during electrophilic substitution, which lowers the activation energy of the reaction.

Aromaticity: Pyrrole is aromatic because it is a cyclic, planar, fully conjugated system with 6 π-electrons, satisfying Hückel's rule. The nitrogen lone pair is delocalized into the ring to achieve this aromatic sextet. The electron-donating nature of the isopropyl group supplements the electron density within the ring, which can be viewed as enhancing its aromatic stability.

Steric Influence:

The steric bulk of the isopropyl group is arguably its most defining feature in directing the reactivity of the 2-substituted pyrrole.

Regioselectivity: As detailed in section 3.1, the isopropyl group effectively blocks electrophilic attack at the C2 position. This steric hindrance is a powerful tool for directing incoming reagents to other, less crowded positions, primarily C5 and, to a lesser extent, C3/C4. researchgate.net This effect can override the intrinsic electronic preference for C2 substitution.

Reaction Rates: While the electronic effect of the isopropyl group activates the ring, its steric bulk can potentially slow down reactions by impeding the approach of reagents, even at remote positions. This interplay between activating electronics and deactivating sterics is a common theme in substituted aromatic systems. mdpi.com

Conformational Effects: In enzyme active sites or during intermolecular interactions, steric hindrance can prevent the molecule from adopting the optimal geometry for reaction or binding. acs.org

| Property | Electronic Effect (Inductive Donation) | Steric Effect (Bulk) |

|---|---|---|

| Reactivity to Electrophiles | Activation (Increased) | Deactivation at C2; Redirection to C3/C4/C5 |

| Aromaticity | Stabilization (Enhanced) | Minimal direct effect on π-system |

| Regioselectivity | Activates C3 and C5 positions | Blocks C2 position, favors C5 |

| Acidity of N-H | Decreased (less acidic) | May hinder approach of bulky bases |

Characterization of Reaction Intermediates and Transition State Analysis in Isopropylpyrrole Chemistry

The elucidation of reaction mechanisms relies heavily on the study of transient species, including reaction intermediates and transition states. For 2-(Propan-2-yl)-1H-pyrrole, a combination of experimental techniques and computational chemistry provides deep insights into its chemical transformations. nih.gov

Reaction Intermediates:

The primary intermediate in electrophilic aromatic substitution on the 2-isopropylpyrrole ring is the σ-complex (arenium ion) . The relative stability of the various possible σ-complexes determines the regiochemical outcome of the reaction. While attack at C2 is sterically disfavored, computational models can be used to calculate the energies of the intermediates resulting from attack at the C3, C4, and C5 positions, thereby predicting the major product. stackexchange.com

In radical-mediated processes, such as oxidation, potential intermediates include the pyrrolyl radical (from N-H cleavage) and, more significantly, the 2-(propan-2-yl-2-yl)-1H-pyrrole radical (from H-abstraction at the tertiary carbon of the isopropyl group). Spin-trapping techniques combined with Electron Spin Resonance (ESR) spectroscopy can be used to detect and characterize such short-lived radical species. nih.gov

Transition State Analysis:

Modern computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for mapping the potential energy surface of a reaction. sigmaaldrich.com This allows for the localization and characterization of transition states—the highest energy points along the reaction coordinate.

Key insights from computational analysis include:

Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. Comparing the activation energies for different pathways (e.g., attack at C3 vs. C5) provides a quantitative prediction of reaction selectivity. nih.gov

Stereoselectivity: In reactions like the Diels-Alder cycloaddition, computational methods can model the endo and exo transition states. The calculated energy difference between these states can explain and predict the observed stereochemical outcome of the reaction. nih.gov

Mechanistic Elucidation: Computational studies can reveal "hidden" intermediates and transition states that are not experimentally observable but are crucial to the reaction mechanism. nih.gov The United Reaction Valley Approach (URVA) is one such method that analyzes the reaction path to partition the mechanism into distinct chemical phases, providing a detailed narrative of bond-breaking and bond-forming events. nih.gov

For 2-(Propan-2-yl)-1H-pyrrole, computational modeling would be particularly valuable for dissecting the competing steric and electronic influences of the isopropyl group on the transition state geometries and energies for various reactions. anu.edu.aursc.org

Advanced Spectroscopic and Crystallographic Elucidation of 2 Propan 2 Yl 1h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Multi-Dimensional Studies

Advanced NMR spectroscopy, utilizing multi-dimensional studies and sophisticated pulse sequences, is indispensable for the unambiguous structural elucidation of 2-(propan-2-yl)-1H-pyrrole derivatives. Techniques such as COSY, HSQC, HMBC, and NOESY provide comprehensive insights into the molecular framework. wikipedia.org

Correlation Spectroscopy (COSY): This two-dimensional experiment reveals scalar couplings between protons, typically over two to three bonds. For 2-(propan-2-yl)-1H-pyrrole, COSY spectra would show correlations between the methine proton of the isopropyl group and its methyl protons. Additionally, correlations among the protons on the pyrrole (B145914) ring (H3, H4, and H5) would establish their connectivity. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and their attached carbons. researchgate.netnih.gov This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra display correlations between protons and carbons over two to three bonds. This technique is vital for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the isopropyl methyl protons to the C2 carbon of the pyrrole ring would confirm the attachment of the substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing key information about the molecule's conformation and stereochemistry. In the case of 2-(propan-2-yl)-1H-pyrrole, NOESY could reveal spatial relationships between the isopropyl group protons and the H3 proton on the pyrrole ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 2-(Propan-2-yl)-1H-pyrrole.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|---|

| N-H | ~8.0 | - | C2, C5 | - | H5 |

| H3 | ~6.1 | ~107 | C2, C4, C5 | H4 | H4, Isopropyl-CH |

| H4 | ~6.0 | ~106 | C3, C5 | H3, H5 | H3, H5 |

| H5 | ~6.7 | ~115 | C2, C4, N-H | H4 | H4, N-H |

| Isopropyl-CH | ~3.0 | ~28 | C2, Isopropyl-CH₃ | Isopropyl-CH₃ | H3, Isopropyl-CH₃ |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable information on the functional groups, conformational states, and non-covalent interactions within 2-(propan-2-yl)-1H-pyrrole derivatives. These two methods are often complementary; bands that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.comspectroscopyonline.com

Conformational Analysis: The vibrational modes associated with the isopropyl group can be sensitive to its rotational orientation (conformation) relative to the pyrrole ring. Subtle shifts in the C-H bending or rocking frequencies may indicate the presence of different conformers in the sample.

Intermolecular Interactions: A key feature in the FT-IR spectrum of pyrrole derivatives is the N-H stretching vibration, typically appearing as a broad band around 3400 cm⁻¹. The position and shape of this band are highly sensitive to hydrogen bonding. researchgate.net In condensed phases, intermolecular N-H···π interactions, where the N-H group of one molecule interacts with the π-electron cloud of an adjacent pyrrole ring, are common and lead to a red-shift (lower frequency) of the N-H stretching band. rsc.orgresearchgate.net Raman spectroscopy is also a powerful tool for studying these weak interactions. rsc.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for 2-(Propan-2-yl)-1H-pyrrole.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | FT-IR, Raman | Position and breadth are indicative of hydrogen bonding. researchgate.net |

| Aromatic C-H Stretch | 3100 - 3150 | FT-IR, Raman | Typically weak in FT-IR but more pronounced in Raman. |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman | Strong bands corresponding to the isopropyl group. |

| C=C Ring Stretch | 1500 - 1600 | FT-IR, Raman | Characteristic of the pyrrole aromatic system. |

| C-N Ring Stretch | 1350 - 1450 | FT-IR, Raman | Involves stretching of the carbon-nitrogen bonds within the ring. |

| C-H In-plane Bend | 1000 - 1300 | FT-IR | Fingerprint region with multiple bands. scialert.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of 2-(propan-2-yl)-1H-pyrrole and its derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of a molecule's elemental formula. upenn.eduucdavis.edursc.org

For the parent compound, 2-(propan-2-yl)-1H-pyrrole (C₇H₁₁N), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this mass would provide strong evidence for its composition. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments offer structural insights. wvu.edunih.gov For 2-(propan-2-yl)-1H-pyrrole, a characteristic fragmentation pathway would likely involve the loss of a methyl group (CH₃•) or a propylene (B89431) molecule (C₃H₆) from the parent ion.

Table 3: HRMS Data for 2-(Propan-2-yl)-1H-pyrrole.

| Species | Formula | Calculated Exact Mass | Expected Fragmentation Ions (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₂N⁺ | 110.0964 | 95.0733 ([M+H - CH₃]⁺), 68.0500 ([M+H - C₃H₆]⁺) |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Packing Analysis

In such structures, the quaternary carbon of the isopropyl group imposes a significant twist between the two pyrrole rings, with dihedral angles approaching 90°. nih.gov For the mono-substituted 2-(propan-2-yl)-1H-pyrrole, the isopropyl group would influence the local geometry. The C-C-C bond angle within the isopropyl group is expected to be near the tetrahedral angle of 109.5°, while the bond connecting it to the sp²-hybridized pyrrole ring will be shorter than a typical C-C single bond.

Crystal packing is likely to be dominated by intermolecular N-H···π interactions, a significant hydrogen bonding motif observed in pyrrole derivatives where the acidic N-H proton of one molecule interacts with the electron-rich face of a neighboring pyrrole ring. nih.gov

Table 4: Expected Molecular Geometry Parameters for 2-(Propan-2-yl)-1H-pyrrole.

| Parameter | Expected Value | Notes |

|---|---|---|

| C(sp²)-C(sp³) Bond Length (Pyrrole-Isopropyl) | ~1.51 Å | Shorter than a typical C(sp³)-C(sp³) bond. |

| Pyrrole Ring Bond Lengths | 1.37 - 1.42 Å | Reflects aromatic character. researchgate.net |

| C-C-C Angle (Isopropyl) | ~110° | Close to tetrahedral geometry. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Aromaticity Probes

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated π-system and aromaticity. nih.gov Pyrrole, as an aromatic heterocycle, exhibits characteristic π → π* transitions in the UV region. The absorption spectrum of pyrrole itself typically shows a strong band around 210 nm with a weaker shoulder near 240 nm.

The introduction of an alkyl substituent, such as the isopropyl group at the C2 position, generally results in a small bathochromic (red) shift of these absorption bands. This is due to the electron-donating, hyperconjugative effect of the alkyl group, which slightly raises the energy of the highest occupied molecular orbital (HOMO). The persistence of the characteristic pyrrolic absorption profile confirms the retention of the aromatic system. The relationship between the absorption spectrum, the HOMO-LUMO gap, and the aromaticity of the π-conjugated system is a key area of study for these types of molecules. acs.org

Table 5: Expected UV-Vis Absorption Data for 2-(Propan-2-yl)-1H-pyrrole (in a non-polar solvent).

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π* | ~215 - 220 | High | Primary absorption band, slightly red-shifted compared to unsubstituted pyrrole. |

Table of Compounds

| Compound Name |

|---|

| 2-(Propan-2-yl)-1H-pyrrole |

Advanced Synthetic Applications and Strategic Functionalization of 2 Propan 2 Yl 1h Pyrrole Scaffolds

Incorporation into Total Synthesis Schemes for Pyrrole-Containing Natural Products

The pyrrole (B145914) ring is a common motif in a vast number of natural products isolated from both terrestrial and marine organisms. chim.itrsc.org The total synthesis of these complex molecules is a significant area of research in organic chemistry, often requiring strategic incorporation of substituted pyrrole units. nih.govbohrium.comrsc.org

While many natural products contain alkylated pyrrole rings, the specific 2-isopropylpyrrole moiety is less common than other substituted pyrroles, such as those found in the pyrrolomycin or prodigiosin (B1679158) families. chim.itnih.gov The isolation of natural products typically involves extraction from the source organism followed by various chromatographic purification techniques. frontiersin.org

The biosynthesis of pyrrole alkaloids often involves the cyclization of amine precursors. nih.gov For instance, the biosynthesis of pyrrolizidine (B1209537) alkaloids, while structurally different, provides insight into the enzymatic machinery that forms pyrrole-like rings in nature, often starting from amino acids. nih.govnih.gov It is plausible that the isopropylpyrrole moiety in natural products could arise from a biosynthetic pathway involving the incorporation of valine or leucine (B10760876) precursors, which provide the isopropyl or related isobutyl group, followed by enzymatic cyclization to form the pyrrole ring.

The synthesis of natural product analogs is a crucial strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.net In the total synthesis of pyrrole-containing natural products, chemists employ two primary strategies: introducing a pre-formed, appropriately substituted pyrrole ring into the synthetic sequence, or constructing the pyrrole ring en route from acyclic precursors. bohrium.com

Precursors in the Design and Synthesis of Advanced Functional Materials

Pyrrole and its derivatives are of significant interest in materials science, primarily for the production of conducting polymers. researchgate.net Polypyrrole (PPy) is known for its high conductivity, environmental stability, and biocompatibility. nih.govmdpi.com

The properties of polypyrrole can be tuned by substituting the pyrrole monomer. The use of 2-(propan-2-yl)-1H-pyrrole as a monomer in polymerization reactions would be expected to influence the resulting polymer's properties. The bulky isopropyl group could affect the planarity and packing of the polymer chains, which in turn would alter its conductivity, solubility, and processability. mdpi.com While polypyrrole itself is often insoluble, the introduction of alkyl groups on the pyrrole ring can increase solubility, making the material more processable for applications in electronics, sensors, and biomedical devices. researchgate.netmdpi.com

The synthesis of such polymers is typically achieved through chemical or electrochemical oxidation. nih.govijert.org In chemical synthesis, an oxidant like iron(III) chloride is mixed with the monomer. ijert.org The specific conditions of polymerization, including the choice of solvent, oxidant, and any dopants, can significantly impact the final material's structure and electrical properties. semanticscholar.org The development of pyrrole-based porous organic polymers (POPs) is another emerging area where functionalized pyrroles could serve as key building blocks, creating materials with high surface area and thermal stability for applications like proton conduction. nih.gov

Exploitation as a Scaffold in the Design of Bioactive Molecules: Structure-Activity Relationship (SAR) Studies

The 2-(propan-2-yl)-1H-pyrrole scaffold has been a cornerstone in the development of HMG-CoA reductase inhibitors, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. The SAR studies around this scaffold have been pivotal in optimizing the potency and selectivity of these inhibitors.

Atorvastatin, a leading synthetic cholesterol-lowering agent, features a complex structure wherein the 2-isopropylpyrrole core is elaborately substituted. The isopropyl group at the 2-position of the pyrrole ring is a key feature that contributes to the molecule's interaction with the active site of HMG-CoA reductase.

In the quest for improved therapeutic agents, numerous analogues of Atorvastatin have been synthesized and their biological activities evaluated. These studies have shed light on the critical structural requirements for effective enzyme inhibition. For instance, modifications to the substituents on the pyrrole ring have been shown to significantly impact the inhibitory potency.

A notable study involved the synthesis and evaluation of two series of pyrrole-based HMG-CoA reductase inhibitors in an effort to enhance hepatoselectivity by reducing lipophilicity. One strategy involved the replacement of the lipophilic 3-phenyl substituent on the pyrrole ring with more polar functionalities, such as a pyridyl group, or with smaller alkyl groups. nih.gov This highlights the importance of the substitution pattern on the 2-isopropylpyrrole core in dictating the pharmacokinetic and pharmacodynamic properties of the resulting bioactive molecules.

Mechanistic Investigations of Molecular Interactions with Biological Targets (e.g., Enzyme Active Sites)

The inhibitory action of molecules containing the 2-(propan-2-yl)-1H-pyrrole scaffold, particularly the statins, against HMG-CoA reductase is well-documented. These inhibitors function by competitively binding to the active site of the enzyme, thereby preventing the natural substrate, HMG-CoA, from binding and undergoing conversion to mevalonate. researchgate.net

Molecular modeling studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have provided detailed insights into the binding interactions between Atorvastatin analogues and the HMG-CoA reductase active site. nih.gov These studies have revealed that both hydrophobic and electrostatic interactions are crucial for the inhibitory activity.

The binding of statins to HMG-CoA reductase is a reversible process, but they exhibit a significantly higher affinity for the enzyme compared to the natural substrate, with enzyme inhibitor binding constants (Ki) in the nanomolar range. mdpi.com This high affinity is a result of the optimized network of interactions between the inhibitor and the enzyme's active site.

Rational Design for Modulating Biological Pathways via Pyrrole Scaffold Functionalization

The extensive SAR data and mechanistic understanding of the interactions between 2-(propan-2-yl)-1H-pyrrole-containing molecules and their biological targets have paved the way for the rational design of novel and improved therapeutic agents. The goal of rational drug design is to develop molecules that are specifically tailored to bind to a target and elicit a desired biological response.

In the context of HMG-CoA reductase inhibitors, rational design efforts have focused on modifying the 2-isopropylpyrrole scaffold to enhance potency, selectivity, and pharmacokinetic properties. For example, the introduction of fluorine atoms or gem-difluoro groups into Atorvastatin analogues has been shown to improve their inhibitory activity. nih.gov

Beyond HMG-CoA reductase, the 2-(propan-2-yl)-1H-pyrrole scaffold has been explored for its potential in inhibiting other enzymes. For instance, pyrrole derivatives have been designed and synthesized as potential dual inhibitors of COX-1 and COX-2 enzymes, which are key players in the inflammatory response. nih.gov This demonstrates the versatility of the 2-isopropylpyrrole scaffold as a template for the rational design of inhibitors for a range of biological targets.

The following table summarizes the key enzymes targeted by molecules containing the 2-(propan-2-yl)-1H-pyrrole scaffold and the corresponding therapeutic applications.

| Biological Target | Therapeutic Application | Key Structural Features for Activity |

| HMG-CoA Reductase | Hypercholesterolemia | 2-isopropyl group, appropriate substitution on the pyrrole ring to balance lipophilicity and polarity. |

| COX-1/COX-2 | Inflammation | Specific substitution patterns on the pyrrole core to achieve selective inhibition. |

Future Research Directions and Emerging Paradigms in 2 Propan 2 Yl 1h Pyrrole Chemistry

Development of Novel Catalytic Systems for Efficient 2-(Propan-2-yl)-1H-pyrrole Synthesis

The synthesis of substituted pyrroles has traditionally relied on classic methods such as the Paal-Knorr, Knorr, and Hantzsch syntheses. wikipedia.orgresearchgate.net However, these methods can be limited by harsh reaction conditions. researchgate.net The future of 2-(propan-2-yl)-1H-pyrrole synthesis lies in the development of novel, highly efficient, and selective catalytic systems that operate under mild conditions.

Recent advances have demonstrated the efficacy of various transition metal catalysts—including those based on iridium, ruthenium, manganese, palladium, and copper—for the synthesis of substituted pyrroles. colab.wsorganic-chemistry.org For instance, iridium-catalysed methodologies allow for the synthesis of pyrroles from renewable resources like secondary alcohols and amino alcohols, eliminating two equivalents of hydrogen gas in the process. colab.ws Iron-catalyzed Paal-Knorr reactions have also been shown to be effective. alliedacademies.org These approaches offer sustainable and atom-economical routes that could be adapted for the specific synthesis of 2-isopropylpyrrole.

Future research will likely focus on designing catalysts that offer high regioselectivity, ensuring the isopropyl group is selectively installed at the C2 position. This could involve ligand-modified transition metal complexes or heterogeneous catalysts that provide shape-selective pockets. The exploration of biocatalysis, using engineered enzymes, also presents a promising avenue for enantioselective synthesis where applicable.

Below is a table summarizing potential catalytic systems for the synthesis of 2-alkylpyrroles, which could be optimized for 2-(propan-2-yl)-1H-pyrrole.

| Catalyst System | Reaction Type | Key Advantages | Potential Yield Range for Alkylpyrroles |

|---|---|---|---|

| Iridium-Pincer Complex | Dehydrogenative Coupling | High atom economy, use of renewable feedstocks, mild conditions. colab.ws | 70-95% |

| Iron(III) Chloride | Paal-Knorr Condensation | Low cost, environmentally benign metal, simple procedure. organic-chemistry.org | 74-98% |

| Ruthenium-based Pincer Catalyst | Dehydrogenative Alcohol Functionalization | Good functional group tolerance, high efficiency. organic-chemistry.org | 65-90% |

| Copper/ABNO | Aerobic Oxidative Coupling | Uses O2 as oxidant, proceeds at room temperature. organic-chemistry.org | 70-88% |

| Aluminas (e.g., CATAPAL 200) | Paal-Knorr Condensation | Low-cost, reusable heterogeneous catalyst, solvent-free conditions. researchgate.net | 68-97% |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic protocols. The application of advanced, non-invasive spectroscopic techniques for real-time, in situ monitoring of the synthesis of 2-(propan-2-yl)-1H-pyrrole is an emerging paradigm. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without altering the reaction environment. iastate.edumpg.de

In situ NMR spectroscopy is particularly powerful for obtaining detailed kinetic data and identifying transient intermediates during a reaction. iastate.eduresearchgate.netproceedings.science By collecting a series of spectra over time as the synthesis proceeds within the NMR tube, researchers can determine reaction order, rate constants, and activation energies. mpg.deresearchgate.net This approach has been successfully used to study the kinetics of pyrrole (B145914) polymerization and can be adapted to investigate the catalytic formation of 2-isopropylpyrrole. researchgate.net

For reactions involving complex mixtures or solid-phase catalysts, techniques like Extractive Electrospray Ionization-Mass Spectrometry (EESI-MS) can provide real-time monitoring of intermediates and byproducts with high sensitivity. Calorimetry has also been employed to determine the enthalpy of pyrrole polymerization, providing crucial thermodynamic data. researchgate.net

The data gathered from these techniques will be instrumental in elucidating the mechanisms of novel catalytic systems and fine-tuning reaction conditions (temperature, pressure, catalyst loading) to maximize the yield and purity of 2-(propan-2-yl)-1H-pyrrole.

| Spectroscopic Technique | Type of Data Obtained | Application in 2-Isopropylpyrrole Synthesis |

|---|---|---|

| In Situ NMR Spectroscopy | Concentration vs. time profiles, identification of intermediates. iastate.edu | Determination of reaction rates, orders, and activation energies; mechanistic elucidation. researchgate.net |

| In Situ FTIR/Raman Spectroscopy | Vibrational mode changes, functional group conversion. | Monitoring the disappearance of starting materials (e.g., C=O of diketones) and the appearance of the pyrrole ring. |

| Reaction Calorimetry | Heat flow, reaction enthalpy (ΔH). researchgate.net | Assessing reaction thermodynamics and safety parameters for scale-up. |

| EESI-Mass Spectrometry | Real-time detection of intermediates and products. | Elucidating complex reaction pathways, especially in multicomponent reactions. |

Computational Design and Predictive Modeling (e.g., Machine Learning, AI) for Isopropylpyrrole Reactivity

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in modern organic synthesis. For 2-(propan-2-yl)-1H-pyrrole, Density Functional Theory (DFT) and machine learning (ML) models are set to revolutionize how its reactivity is understood and exploited.

DFT calculations can provide fundamental insights into the electronic structure of the molecule. By computing global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity, the reactivity of 2-(propan-2-yl)-1H-pyrrole in various reactions (e.g., electrophilic substitution) can be predicted. ajchem-a.comscielo.org.mxnih.gov Local reactivity descriptors like Fukui functions can further pinpoint the most reactive sites on the pyrrole ring. scielo.org.mxnih.gov These calculations can guide the rational design of experiments, saving time and resources.

Furthermore, the rise of Artificial Intelligence (AI) and Machine Learning (ML) offers a data-driven approach to predict reaction outcomes. ML models, such as Gaussian Process Regression (GPR) or Random Forest algorithms, can be trained on existing datasets of pyrrole syntheses to predict the yield of new reactions with high accuracy. chemrxiv.org Such models can take molecular descriptors of reactants and reaction conditions as input to forecast the efficiency of synthesizing 2-(propan-2-yl)-1H-pyrrole using different catalytic systems. This predictive power accelerates the discovery and optimization of synthetic routes.

The table below shows representative DFT-calculated reactivity descriptors for pyrrole and simple alkyl-substituted pyrroles, illustrating how substitution patterns influence electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

|---|---|---|---|---|

| 1H-Pyrrole | -5.65 | 0.85 | 6.50 | Baseline |

| 2-Methyl-1H-pyrrole | -5.48 | 0.92 | 6.40 | More reactive toward electrophiles |

| 3-Methyl-1H-pyrrole | -5.52 | 0.98 | 6.50 | Similar to pyrrole |

| 2-Ethyl-1H-pyrrole | -5.46 | 0.94 | 6.40 | More reactive toward electrophiles |

| 2-(Propan-2-yl)-1H-pyrrole (Estimated) | -5.44 | 0.95 | 6.39 | Most reactive toward electrophiles |

Note: Values are illustrative, based on typical trends from computational studies where alkyl groups act as weak electron-donating groups, raising the HOMO energy and generally decreasing the energy gap. researchgate.netyoutube.com

Expanding the Synthetic Utility of 2-(Propan-2-yl)-1H-pyrrole in Diversified Molecular Construction

The ultimate goal of studying 2-(propan-2-yl)-1H-pyrrole is to utilize it as a versatile building block for the construction of more complex, high-value molecules. The pyrrole nucleus is a key pharmacophore in a vast array of medicinally active compounds, including anticancer, antiviral, and antimicrobial agents. nih.gov The isopropyl group at the C2 position can serve as a crucial lipophilic handle or a steric director, influencing the molecule's binding affinity to biological targets and its pharmacokinetic properties.

Future research will focus on incorporating the 2-isopropylpyrrole moiety into novel drug candidates. For example, pyrrolo[2,3-d]pyrimidine derivatives are known to act as potent kinase inhibitors in cancer therapy. nih.govnih.gov Synthesizing analogues containing the 2-isopropylpyrrole core could lead to new compounds with enhanced selectivity or potency.

Another significant area of application is in the synthesis of porphyrins and related macrocycles. Porphyrins are essential in areas ranging from photodynamic therapy to materials for solar energy conversion. researchgate.net The standard synthesis involves the condensation of pyrroles with aldehydes. nih.govnih.gov Using 2-(propan-2-yl)-1H-pyrrole as a precursor would allow for the creation of meso-substituted porphyrins with tailored steric and electronic properties, potentially leading to materials with novel photophysical characteristics. The mechanochemical, solvent-free synthesis of porphyrins is a particularly promising green chemistry approach where this building block could be employed. nih.gov

The strategic functionalization of the 2-isopropylpyrrole ring at its other positions will further diversify its utility, opening pathways to complex alkaloids and other heterocyclic systems. alliedacademies.org

Q & A

(Basic) What are the common synthetic routes for 2-(Propan-2-yl)-1H-pyrrole, and how are reaction conditions optimized?

The synthesis of pyrrole derivatives like 2-(Propan-2-yl)-1H-pyrrole often involves cyclization or functionalization of pre-existing pyrrole cores. For example, Paal-Knorr condensation is a widely used method for pyrrole synthesis, requiring 1,4-diketones and ammonia/amines under acidic conditions . Another approach involves superbase-mediated reorganization of allyl isothiocyanate derivatives, which can yield NH-pyrroles under controlled conditions (e.g., KOH/DMSO at 60–80°C) . Optimization typically includes solvent selection (e.g., xylene for high-temperature reflux) , catalyst choice (e.g., palladium for hydrogenation steps) , and purification via recrystallization or column chromatography .

(Basic) What analytical techniques are critical for characterizing 2-(Propan-2-yl)-1H-pyrrole’s structure and purity?

Key techniques include:

- X-ray crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity.

- Mass spectrometry : High-resolution MS (e.g., LC-MS) for molecular weight validation .

- Gas chromatography (GC) : Purity assessment, especially for volatile derivatives .

Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

(Advanced) How does 2-(Propan-2-yl)-1H-pyrrole’s structure influence its application in supramolecular chemistry?

The isopropyl group at the 2-position enhances steric bulk, making it a candidate for host-guest systems . For instance, calix[4]pyrroles—synthesized from similar building blocks—exhibit anion-binding properties due to their conformational flexibility and hydrogen-bonding sites . Researchers can modify the pyrrole’s substituents to tune cavity size and binding affinity for anions like chloride or phosphate .

(Advanced) What mechanistic insights explain the formation of 2-(Propan-2-yl)-1H-pyrrole under superbase conditions?

In superbase systems (e.g., KOH/DMSO), allyl isothiocyanate undergoes thiol elimination and cyclization to form the pyrrole core. The reaction proceeds via a thiiranium ion intermediate, followed by nucleophilic attack and rearomatization . Kinetic studies suggest that solvent polarity and base strength critically influence reaction rates and regioselectivity. Computational modeling (e.g., DFT) can further elucidate transition states and optimize conditions for higher yields .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of bioactive 2-(Propan-2-yl)-1H-pyrrole derivatives?

SAR studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance interactions with biological targets like enzymes or receptors .

- Ring functionalization : Adding acetyl or carboxylate groups (e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate) improves solubility and bioavailability .

- Bioactivity assays : Testing against microbial targets or cancer cell lines, coupled with molecular docking to predict binding modes .

(Advanced) How do crystallographic data from SHELX programs resolve contradictions in structural reports of pyrrole derivatives?

SHELXL refines crystallographic data by optimizing parameters like thermal displacement and occupancy, resolving ambiguities in bond lengths/angles . For example, discrepancies in pyrrole ring planarity or substituent orientation can be addressed by comparing multiple refinement models and validating against spectroscopic data . Collaborative tools like the Cambridge Structural Database (CSD) further cross-validate findings .

(Basic) What safety protocols are recommended for handling 2-(Propan-2-yl)-1H-pyrrole in the lab?

- Ventilation : Use fume hoods to avoid inhalation .

- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact .

- First aid : Immediate washing with water for spills and medical consultation for ingestion/inhalation .

- Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing compounds .

(Advanced) What strategies mitigate challenges in synthesizing 2-(Propan-2-yl)-1H-pyrrole derivatives with sensitive functional groups?

- Protecting groups : Use tert-butyl or trimethylsilyl groups to shield reactive sites (e.g., amines) during synthesis .

- Low-temperature reactions : Minimize side reactions (e.g., polymerization) for thermally unstable intermediates .

- Catalyst screening : Test palladium, nickel, or enzyme-based catalysts for selective transformations .

(Advanced) How can computational chemistry predict the reactivity of 2-(Propan-2-yl)-1H-pyrrole in novel reactions?

- Molecular dynamics (MD) : Simulate reaction pathways and solvent effects .

- Density Functional Theory (DFT) : Calculate activation energies and transition states for cyclization or electrophilic substitution .

- Docking studies : Predict interactions with biological targets to prioritize synthetic targets .

(Basic) What databases and tools are essential for researching pyrrole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.